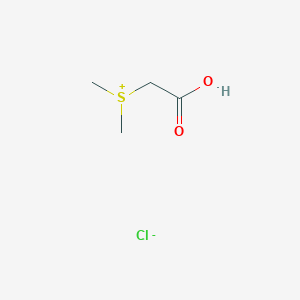

Dimethylthetin chloride

Description

BenchChem offers high-quality Dimethylthetin chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylthetin chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

carboxymethyl(dimethyl)sulfanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S.ClH/c1-7(2)3-4(5)6;/h3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIMXZFQGLGLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CC(=O)O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10132-50-0 | |

| Record name | Dimethylthetin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010132500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC172686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIMETHYLTHETIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C47D69VZ5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: (Carboxymethyl)dimethylsulfonium Chloride (Dimethylthetin)

CAS 10132-50-0

Executive Summary

(Carboxymethyl)dimethylsulfonium chloride, historically known as Dimethylthetin (DMT) , is a potent sulfonium-based methyl donor distinct from its structural analogs, Vitamin U (S-methylmethionine) and DMPT (Dimethylpropiothetin). While often overshadowed by betaine in commercial applications, DMT serves as a critical reference substrate in the study of one-carbon metabolism and hepatic detoxification pathways.

This guide provides a comprehensive technical analysis of CAS 10132-50-0, focusing on its mechanistic role as a substrate for Betaine-Homocysteine Methyltransferase (BHMT), its chemical synthesis, and its utility in drug development assays targeting homocystinuria and liver steatosis.

Part 1: Chemical Identity & Physicochemical Profile

Structural Distinction

A frequent error in literature is the conflation of Dimethylthetin with Vitamin U or DMPT. Precise structural identification is prerequisite for reproducible research.

| Compound | Common Name | CAS No.[1][2] | Structure | Carbon Chain Length |

| (Carboxymethyl)dimethylsulfonium chloride | Dimethylthetin | 10132-50-0 | C1 (Acetic) | |

| (2-Carboxyethyl)dimethylsulfonium chloride | DMPT / Dimethylpropiothetin | 4337-33-1 | C2 (Propionic) | |

| (3-Amino-3-carboxypropyl)dimethylsulfonium chloride | Vitamin U / S-Methylmethionine | 3493-12-7 | C4 (Methionine derivative) |

Physicochemical Properties[5]

-

Molecular Formula:

-

Molecular Weight: 156.63 g/mol

-

Appearance: White crystalline hygroscopic solid.

-

Solubility: Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar solvents (ether, benzene).

-

Stability: The sulfonium center is susceptible to nucleophilic attack. In aqueous solutions at neutral/alkaline pH, it can undergo hydrolysis or thermal decomposition. Storage under anhydrous conditions at -20°C is mandatory.

Part 2: Mechanistic Biochemistry

The Methylation Pathway

Dimethylthetin acts as a high-efficiency methyl donor in the remethylation of homocysteine to methionine. This reaction is catalyzed by Betaine-Homocysteine Methyltransferase (BHMT) , a zinc-dependent cytosolic enzyme primarily found in the liver and kidney.[3]

Unlike S-adenosylmethionine (SAMe), which donates methyl groups to DNA/proteins, DMT specifically fuels the "salvage" pathway of methionine synthesis, bypassing the folate-dependent Methionine Synthase (MS) pathway.

Reaction Stoichiometry:

Pathway Visualization

The following diagram illustrates the parallel pathways of homocysteine remethylation, highlighting the specific entry point of Dimethylthetin.

Figure 1: The role of Dimethylthetin in the hepatic remethylation of homocysteine via BHMT, distinct from the folate and betaine pathways.[4][5]

Part 3: Experimental Protocols

Chemical Synthesis of Dimethylthetin Chloride

Objective: Synthesis of high-purity CAS 10132-50-0 for biological assays. Principle: Nucleophilic substitution of chloroacetic acid by dimethyl sulfide.

Reagents:

-

Chloroacetic acid (CAS 79-11-8), >99%

-

Dimethyl sulfide (DMS) (CAS 75-18-3), Anhydrous

-

Acetonitrile (ACN), HPLC Grade

-

Diethyl ether (for washing)

Protocol:

-

Preparation: In a fume hood, dissolve 9.45 g (0.1 mol) of chloroacetic acid in 20 mL of anhydrous acetonitrile in a round-bottom flask.

-

Addition: Add 7.45 g (0.12 mol, 20% excess) of dimethyl sulfide. The excess drives the equilibrium toward product formation.

-

Reaction: Stopper the flask tightly (DMS is volatile) and allow to stand at room temperature (20-25°C) for 48-72 hours.

-

Causality: Heating is avoided to prevent thermal decomposition of the sulfonium salt.

-

-

Crystallization: The product, (Carboxymethyl)dimethylsulfonium chloride, will precipitate as white crystals.

-

Purification: Filter the crystals under vacuum. Wash three times with cold diethyl ether to remove unreacted DMS and chloroacetic acid.

-

Drying: Dry in a vacuum desiccator over

for 24 hours.-

Self-Validation Check: The final product should be odorless. A persistent "cabbage" smell indicates residual DMS or decomposition.

-

Enzymatic Assay: BHMT Activity

Objective: Quantify BHMT activity in liver homogenates using DMT as the substrate.

Rationale: DMT is often preferred over betaine in kinetic studies because it has a lower

Reagents:

-

Buffer: 50 mM Potassium Phosphate, pH 7.4

-

Substrate: 40 mM Dimethylthetin Chloride (freshly prepared)

-

Co-substrate: 10 mM L-Homocysteine (prepared in degassed buffer to prevent oxidation)

-

Enzyme Source: Purified Recombinant BHMT or Liver Cytosolic Fraction

Workflow:

-

Incubation: Mix 100 µL enzyme source with 800 µL buffer. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add 50 µL Homocysteine and 50 µL Dimethylthetin.

-

Reaction: Incubate at 37°C for 20 minutes.

-

Termination: Stop reaction by adding 200 µL of 10% Trichloroacetic acid (TCA).

-

Quantification: Centrifuge to remove protein precipitate. Analyze the supernatant for Methionine production using HPLC (OPA derivatization) or LC-MS/MS.

-

Control: Run a blank without Dimethylthetin to account for endogenous methionine.

-

Part 4: Therapeutic Applications & Drug Development

Homocystinuria & Methylation Disorders

Elevated homocysteine is a risk factor for cardiovascular disease.[6] Research indicates that DMT can serve as an alternative methyl donor in cases where the folate pathway is compromised (e.g., MTHFR mutations).

-

Mechanism: DMT bypasses the folate cycle, directly remethylating homocysteine.

-

Status: Pre-clinical. While effective in vitro, the rapid renal clearance of sulfonium salts poses a pharmacokinetic challenge for oral drug development.

Hepatoprotection

Similar to S-Adenosylmethionine (SAMe), DMT has shown potential in mitigating liver injury induced by hepatotoxins (e.g., carbon tetrachloride).

-

Hypothesis: By maintaining the SAMe/SAH ratio, DMT prevents the hypomethylation of DNA and lipids associated with steatosis.

References

-

Dubnoff, J. W., & Borsook, H. (1948). Dimethylthetin and dimethyl-beta-propiothetin in methionine synthesis. Journal of Biological Chemistry, 176(2), 789-796. Link

-

Finkelstein, J. D., & Martin, J. J. (1984). Methionine metabolism in mammals. Distribution of homocysteine between competing pathways. Journal of Biological Chemistry, 259(15), 9508-9513. Link

-

Maw, G. A. (1956). Thetin-homocysteine transmethylase. A preliminary manometric study of the enzyme from rat liver. Biochemical Journal, 63(1), 116-124. Link

-

Garrow, T. A. (1996). Purification, kinetic properties, and cDNA cloning of mammalian betaine-homocysteine methyltransferase. Journal of Biological Chemistry, 271(37), 22831-22838. Link

-

PubChem. (Carboxymethyl)dimethylsulfonium chloride (Compound Summary). National Library of Medicine. Link

Sources

- 1. (2-Carboxyethyl)dimethylsulfonium Chloride | 4337-33-1 | TCI AMERICA [tcichemicals.com]

- 2. 4337-33-1 | (2-Carboxyethyl)dimethylsulfonium chloride - AiFChem [aifchem.com]

- 3. researchgate.net [researchgate.net]

- 4. besjournal.com [besjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Homocysteine: A Potential Common Route for Cardiovascular Risk and DNA Methylation in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

Dimethylthetin in Homocysteine Remethylation: Mechanistic Kinetics and Assay Development

Executive Summary

This technical guide examines the role of Dimethylthetin (DMT) as a potent, non-physiological sulfonium substrate for Betaine-Homocysteine S-Methyltransferase (BHMT) . While Betaine (trimethylglycine) is the endogenous methyl donor in the mammalian liver, DMT exhibits superior catalytic efficiency (Vmax) in vitro, making it an indispensable tool for kinetic profiling and high-sensitivity enzymatic assays. This document details the mechanistic entry of DMT into the methionine cycle, provides a validated protocol for its use in drug discovery assays, and analyzes its implications for homocysteine-lowering therapeutics.

Part 1: The Mechanistic Landscape

The Methionine Cycle and Remethylation

The methionine cycle is the metabolic engine responsible for maintaining cellular methylation potential (SAM:SAH ratio) and regulating homocysteine (Hcy), a cytotoxic sulfur amino acid.[1][2][3][4][5][6][7] Remethylation of Hcy to Methionine (Met) occurs via two distinct pathways:

-

Folate-Dependent: Catalyzed by Methionine Synthase (MS), using 5-methyltetrahydrofolate (ubiquitous).

-

Betaine-Dependent: Catalyzed by BHMT (EC 2.1.1.5), primarily in the liver and kidney.

The Role of Dimethylthetin

Dimethylthetin (dimethylsulfonioacetate) acts as a structural analogue to betaine. It enters the cycle at the BHMT junction. Unlike betaine, which transfers a methyl group to yield dimethylglycine (DMG), DMT transfers a methyl group to yield S-methylthioglycolate (SMTG) .

Reaction Stoichiometry:

Pathway Visualization

The following diagram illustrates the parallel remethylation pathways, highlighting the entry point of DMT and its divergence from the physiological Betaine pathway.

Figure 1: The Methionine Cycle illustrating the parallel utilization of Betaine and Dimethylthetin by BHMT for Homocysteine remethylation.[3][4][8]

Part 2: Enzymology & Kinetics (BHMT)

For researchers developing BHMT modulators, understanding the kinetic distinction between Betaine and DMT is critical.

Substrate Specificity

BHMT is a zinc-dependent thiol-methyltransferase. While highly specific for L-homocysteine as the methyl acceptor, it displays promiscuity regarding the methyl donor.

-

Betaine: The physiological substrate.[3][4] It binds tightly but has a lower turnover number.

-

Dimethylthetin: A sulfonium analogue.[9][10] It exhibits a significantly higher catalytic turnover (

) than betaine.

Comparative Kinetics

The use of DMT in assays is driven by its ability to amplify the signal (methionine production) per unit of time, increasing the dynamic range of the assay.

| Kinetic Parameter | Betaine (Physiological) | Dimethylthetin (Experimental) | Implication for Assays |

| ~20 - 100 | ~150 - 300 | DMT requires higher saturation concentrations. | |

| 1.0 (Baseline) | 5.0 - 10.0x Baseline | DMT yields faster signal generation, ideal for low-activity samples. | |

| Product Stability | Stable (DMG) | Oxidatively Labile (SMTG) | SMTG can oxidize; measuring Met production is preferred. |

| Inhibition | Product inhibition by DMG | Less product inhibition | Linear reaction rates persist longer with DMT. |

Note: Kinetic values are approximate and vary by species (Human vs. Rat recombinant BHMT).

Part 3: Experimental Protocol

High-Throughput BHMT Activity Assay (HPLC-Fluorescence)

Objective: Quantify BHMT activity in liver homogenates or recombinant protein fractions using Dimethylthetin as the methyl donor. Principle: The reaction generates Methionine.[1][2][4][8][10][11][12][13] Methionine is derivatized (e.g., with o-phthalaldehyde/OPA) and quantified via HPLC-Fluorescence.

Reagents & Buffer System

-

Assay Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA.

-

Substrate Solution: 4 mM L-Homocysteine (freshly prepared, reduced with DTT if necessary).

-

Methyl Donor: 5 mM Dimethylthetin chloride (Sigma-Aldrich or similar).

-

Stop Solution: 1.5 M Perchloric Acid (PCA).

-

Internal Standard:

-Aminobutyric acid or Norleucine.

Step-by-Step Workflow

-

Enzyme Preparation:

-

Dilute liver homogenate or recombinant BHMT in Assay Buffer to target 0.1–0.5 mg/mL protein.

-

Control: Heat-inactivate an aliquot at 95°C for 5 minutes (Negative Control).

-

-

Reaction Initiation:

-

Pre-incubate enzyme (90

L) at 37°C for 5 minutes. -

Add 10

L of Substrate Mix (Final conc: 2 mM Hcy, 4 mM DMT). -

Note: Using DMT allows for a shorter incubation time (15–30 mins) compared to Betaine (60 mins).

-

-

Incubation:

-

Incubate at 37°C for 20 minutes.

-

-

Termination:

-

Add 50

L of Stop Solution (PCA). Vortex immediately. -

Centrifuge at 10,000 x g for 5 minutes to pellet precipitated protein.

-

-

Derivatization & Detection:

-

Mix supernatant with OPA reagent (1:1 ratio) in the autosampler.

-

HPLC Conditions: C18 Reverse Phase column. Mobile Phase: Acetate buffer/Methanol gradient.

-

Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

-

Assay Validation Diagram

Figure 2: Workflow for the high-sensitivity BHMT activity assay utilizing Dimethylthetin.

Part 4: Therapeutic Implications in Drug Development

While DMT is a superior in vitro substrate, its transition to a therapeutic agent for Homocystinuria or liver disease faces specific pharmacological hurdles.

Efficacy in Homocysteine Lowering

Studies in rodent models (e.g., Garrow et al.) demonstrate that parenteral administration of DMT significantly lowers plasma homocysteine. The mechanism relies on the "super-substrate" effect, driving the BHMT reaction equilibrium strongly toward methionine synthesis, even when enzyme levels are compromised.

The "Sulfonium" Challenge

Drug development professionals must weigh the benefits of DMT against its physicochemical properties:

-

Stability: Sulfonium salts are susceptible to nucleophilic attack and thermal degradation.

-

Toxicity: Unlike betaine (a zwitterion), DMT is a cationic sulfonium. High doses may alter acid-base balance or exhibit off-target methylation effects.

-

Oral Bioavailability: Betaine is actively transported; DMT uptake kinetics in the human gut are less characterized and likely rely on passive diffusion or promiscuous cation transporters.

Strategic Utility

-

Lead Optimization: DMT serves as a scaffold for designing "Betaine Mimetics." The goal is to create a stable, orally bioavailable compound that retains the high

of DMT. -

Diagnostic Tool: Use of

C-labeled DMT in breath tests to assess liver functional reserve (BHMT mass) in patients with cirrhosis.

References

-

Dubnoff, J. W., & Borsook, H. (1948).[9] Dimethylthetin and dimethyl-beta-propiothetin in methionine synthesis. Journal of Biological Chemistry, 176(2), 789–796.[9]

-

Garrow, T. A. (1996).[10] Purification, kinetic properties, and cDNA cloning of human betaine-homocysteine methyltransferase. Journal of Biological Chemistry, 271(37), 22831–22838.

-

Mulligan, J. D., et al. (1998).[10] An assay for betaine-homocysteine methyltransferase activity based on the microbiological detection of methionine.[10] Journal of Neuroscience Methods, 79(2), 197–202.

-

Slow, S., et al. (2004). Betaine analogues alter homocysteine metabolism in rats.[14] International Journal of Biochemistry & Cell Biology, 36(5), 870–880.

-

Finkelstein, J. D. (1990). Methionine metabolism in mammals. Journal of Nutritional Biochemistry, 1(5), 228–237.

Sources

- 1. Methionine synthase - Wikipedia [en.wikipedia.org]

- 2. The Role of Methyl Donors of the Methionine Cycle in Gastrointestinal Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. Homocysteine-methionine cycle is a metabolic sensor system controlling methylation-regulated pathological signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. altmedrev.com [altmedrev.com]

- 7. The BHMT-betaine methylation pathway epigenetically modulates oligodendrocyte maturation | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Dimethylthetin and dimethyl beta-propiothetin in methionine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 5-Methyltetrahydrofolate-Homocysteine S-Methyltransferase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Betaine analogues alter homocysteine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to the Core Differences Between Dimethylthetin (DMT) and Dimethylsulfoniopropionate (DMSP)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organosulfur compounds are pivotal in various biological and environmental processes. Among them, dimethylsulfoniopropionate (DMSP) is extensively studied for its role as a marine osmolyte and as the primary precursor to the climate-active gas dimethyl sulfide (DMS). A closely related, yet functionally distinct, compound is dimethylthetin (DMT), also known as sulfobetaine. While both are sulfur-containing zwitterions, their structural differences—a single methylene group—lead to profoundly different origins, metabolic fates, and physiological functions. This guide provides a comprehensive technical comparison of DMSP and DMT, elucidating their chemical structures, biosynthetic origins, metabolic pathways, and functional roles. We further present detailed experimental protocols for their quantification, offering a robust framework for researchers in marine biology, chemical ecology, and aquaculture.

Introduction: Defining the Scope

In the landscape of bioactive organosulfur molecules, DMSP holds a celebrated position. It is a tertiary sulfonium compound produced in immense quantities by marine life, acting as a crucial link in the global sulfur cycle.[1] Its structural analog, dimethylthetin (DMT), is less a product of nature and more a feat of synthetic chemistry, yet it demonstrates potent biological activities, particularly as an osmoprotectant and a highly effective aquaculture feed attractant.[2]

A common point of confusion arises from the nomenclature. DMSP is chemically named 3-dimethylsulfoniopropionate, and is sometimes referred to by the abbreviation DMPT (dimethyl-β-propiothetin).[3][4] In contrast, dimethylthetin (DMT), or sulfobetaine, is 2-dimethylsulfonioacetate. This guide will focus on the technical differences between DMSP and this distinct compound, DMT. Understanding their differences is critical for designing experiments, interpreting metabolic data, and harnessing their unique properties for commercial and research applications.

Core Structural and Chemical Differences

The fundamental divergence between DMSP and DMT lies in their carbon backbones. DMSP possesses a three-carbon propionate structure, whereas DMT has a two-carbon acetate structure. This seemingly minor variation dictates their chemical properties and biological interactions.

Figure 2: Simplified overview of major DMSP biosynthetic pathways.

Dimethylthetin (DMT) Synthesis: A Laboratory Creation

In stark contrast, DMT does not have a known natural biosynthetic pathway. [2]It is produced commercially through chemical synthesis. The primary method involves the reaction of dimethyl sulfide with a 2-carbon halo-acid, typically 2-chloroacetic acid. [2] Synthetic Reaction: (CH₃)₂S + Cl-CH₂COOH → (CH₃)₂S⁺-CH₂COOH + Cl⁻

This synthetic origin and consequently lower production cost are key reasons for its widespread use in industrial applications like aquaculture, where it is sometimes illicitly used as a cheaper substitute for DMSP (DMPT). [5]

Metabolic Fate and Catabolism

The structural differences between DMSP and DMT also govern how they are processed and degraded by organisms.

DMSP Catabolism: A Bifurcated Pathway with Global Impact

Once released into the environment, DMSP is rapidly catabolized by marine bacteria via two main pathways:

-

Cleavage Pathway: A variety of enzymes known as DMSP lyases cleave DMSP into dimethyl sulfide (DMS) and acrylate. [6]DMS is a volatile gas that plays a significant role in cloud formation and climate regulation. [7]2. Demethylation Pathway: This pathway removes a methyl group to form methylmercaptopropionate (MMPA). [8]This serves as a crucial route for bacteria to assimilate sulfur and carbon from DMSP without producing DMS.

Figure 3: The two major bacterial catabolic pathways for DMSP.

Dimethylthetin (DMT) Metabolism

The metabolism of DMT is less about degradation and more about its stability and function as a compatible solute. Studies have shown that when used as an osmoprotectant for bacteria like E. coli, DMT is accumulated intracellularly and recovered almost completely, indicating it is not readily catabolized. [7]Its primary metabolic role appears to be as a potent methyl donor, a function attributed to the (CH₃)₂S⁺ group, which can be more effective than that of other compounds like betaine. [5][9]This stability makes it an effective osmolyte but means it does not serve as a precursor to volatile sulfur compounds in the same way as DMSP.

Comparative Physiological Roles

While both molecules can function as osmoprotectants, their broader physiological roles are quite distinct.

| Physiological Function | Dimethylsulfoniopropionate (DMSP) | Dimethylthetin (DMT) | Reference(s) |

| Osmoregulation | Primary role in many marine algae to cope with salinity changes. | Highly effective osmoprotectant, comparable to glycine betaine. | [1][7] |

| Antioxidant | Scavenges hydroxyl radicals and other reactive oxygen species. | Not a primary documented function. | [10] |

| Cryoprotectant | Protects cells from damage at low temperatures. | Not a primary documented function. | [4] |

| Feed Attractant | Moderate attractant properties. | Extremely potent attractant for fish and crustaceans ("fourth-generation attractant"). | [2][6][11] |

| Growth Promotion | Can be a carbon and sulfur source for bacteria. | Acts as a methyl donor, promoting growth and improving feed utilization in aquaculture. | [1][5][11] |

| Hormone-like Effects | Not documented. | Promotes molting (ecdysis) in crustaceans. | [11] |

| Precursor to DMS | The primary biological source of climate-active DMS. | Does not degrade to DMS. | [7][6] |

Experimental Methodologies

Accurate quantification is essential for studying these compounds. The choice of method depends on the research question, available instrumentation, and the sample matrix.

Protocol: Indirect Quantification of DMSP via Alkaline Hydrolysis and GC-MS

This widely used indirect method relies on the stoichiometric conversion of DMSP to DMS.

Objective: To determine the concentration of DMSP in a liquid or solid sample (e.g., algal culture, plant tissue).

Principle: DMSP is quantitatively cleaved to DMS and acrylate upon strong alkaline hydrolysis. The volatile DMS is then measured in the headspace using Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or Flame Photometric Detector (FPD).

Materials:

-

Gas-tight vials with septa (e.g., 20 mL headspace vials).

-

NaOH solution (5M to 10M).

-

GC-MS system with a headspace autosampler.

-

DMSP standard (for calibration curve).

-

Cryo-extraction equipment (for tissue samples).

Procedure:

-

Sample Preparation:

-

For liquid samples (e.g., algal culture filtrate), place a known volume (e.g., 1-5 mL) directly into the headspace vial.

-

For solid samples (e.g., plant leaves), freeze-dry and weigh a precise amount of tissue, or use cryo-extracted sap. [12]2. Hydrolysis:

-

Inject a sufficient volume of concentrated NaOH (e.g., 1 mL of 10M NaOH) into the sealed vial to bring the final concentration to >1M.

-

Immediately seal and vortex the vial.

-

-

Incubation:

-

Incubate the vials at a controlled temperature (e.g., 40°C) for a set time (e.g., 6-24 hours) to ensure complete conversion of DMSP to DMS. [12]4. Headspace Analysis:

-

Transfer the vial to the GC headspace autosampler.

-

The autosampler will incubate the vial, pressurize it, and inject a known volume of the headspace gas into the GC inlet.

-

-

GC-MS Analysis:

-

Separate DMS from other volatiles on a suitable GC column (e.g., HP-Innowax). [12] * Detect and quantify DMS using MS, monitoring for its characteristic ions (e.g., m/z 62, 47).

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of a DMSP standard treated with the same hydrolysis procedure.

-

Calculate the DMSP concentration in the original sample based on the DMS measured.

-

Causality and Considerations:

-

Why strong alkali? It ensures rapid and complete cleavage, which is the cornerstone of this quantitative method.

-

Why headspace analysis? DMS is highly volatile, making headspace sampling a simple and efficient way to introduce it into the GC without injecting the complex liquid matrix.

-

Self-Validation: The use of an internal standard, such as deuterated DMSP (d6-DMSP), is highly recommended. The internal standard is added at the beginning and undergoes the same extraction and hydrolysis, correcting for any variations in efficiency. [10]

Figure 4: Experimental workflow for the indirect analysis of DMSP.

Protocol: Direct Quantification of DMT or DMSP using HPLC-MS

Direct methods avoid the chemical conversion step and measure the molecule itself. This is particularly useful for DMT, which does not produce a volatile reporter molecule.

Objective: To directly measure the concentration of DMT and/or DMSP in an aqueous sample.

Principle: The zwitterionic nature of these compounds makes them suitable for analysis by Hydrophilic Interaction Liquid Chromatography (HILIC), which separates compounds based on their polarity. Detection is achieved with high specificity and sensitivity using a mass spectrometer. [10] Materials:

-

HPLC or UPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

HILIC chromatography column.

-

Acetonitrile and water (LC-MS grade) with formic acid or ammonium formate.

-

DMT and/or DMSP analytical standards.

-

Syringe filters (0.22 µm).

Procedure:

-

Sample Preparation:

-

Extract the sample with a suitable solvent (e.g., methanol) to precipitate proteins and inhibit enzymatic activity. [13] * Centrifuge to pellet debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS Analysis:

-

Inject the sample into the HPLC-MS system.

-

Separate the analytes on a HILIC column using a gradient of acetonitrile and aqueous mobile phase (e.g., water with ammonium formate). DMSP and DMT will elute based on their polarity.

-

-

MS Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Monitor for the specific parent ions of DMSP (m/z 135.0) and DMT (m/z 121.0).

-

For quantitative analysis (using a triple quadrupole), monitor specific MS/MS transitions for higher selectivity.

-

-

Quantification:

-

Prepare a calibration curve using analytical standards of DMSP and/or DMT in a matrix similar to the samples.

-

Calculate the concentration based on the peak area of the analyte.

-

Causality and Considerations:

-

Why HILIC? DMSP and DMT are highly polar and zwitterionic, making them poorly retained on traditional reversed-phase columns. HILIC is specifically designed for such molecules. [10]* Why LC-MS? It provides direct, unambiguous identification and quantification without derivatization or chemical conversion, allowing for the simultaneous measurement of both compounds if needed. [14]* Self-Validation: The use of stable isotope-labeled internal standards (e.g., d6-DMSP) is the gold standard, as it co-elutes with the analyte and corrects for matrix effects and instrument variability. [10]

Summary of Key Distinctions

| Feature | Dimethylsulfoniopropionate (DMSP) | Dimethylthetin (DMT) |

| Structure | 3-carbon propionate backbone | 2-carbon acetate backbone |

| Origin | Natural product of marine organisms | Exclusively synthetic |

| Biosynthesis | From L-methionine via multiple pathways | Chemical synthesis from dimethyl sulfide |

| Primary Function | Osmolyte, antioxidant, cryoprotectant | Osmoprotectant, feed attractant |

| Metabolic Fate | Cleavage to DMS or demethylation | Largely stable, acts as a methyl donor |

| Climate Impact | Major precursor to climate-active DMS | No known link to DMS production |

| Main Application | Studied for role in ecology & climate | Used commercially in aquaculture |

Conclusion and Future Directions

While dimethylthetin (DMT) and dimethylsulfoniopropionate (DMSP) are both sulfonium betaines, they are fundamentally different molecules. DMSP is a cornerstone of marine biogeochemistry, a natural product whose metabolic fate has global climatic implications. DMT is a synthetic compound, valued not for its environmental role, but for its potent, targeted physiological effects in aquaculture and its stability as an osmoprotectant.

For researchers, scientists, and drug development professionals, recognizing these distinctions is paramount.

-

For Marine Scientists: The focus remains on DMSP's role in carbon and sulfur cycling and its ecological significance.

-

For Aquaculture Professionals: DMT and DMSP (as DMPT) are powerful tools to enhance feed efficiency and growth, but their cost, efficacy, and impact on product quality differ significantly. [2]* For Drug Development: The ability of DMT to act as a stable osmoprotectant and molecular probe for betaine metabolism could offer avenues for developing agents that modulate cellular stress responses. [7] By employing the appropriate analytical techniques and understanding the distinct biochemical identities of these compounds, the scientific community can continue to unravel their complexities and harness their unique properties.

References

-

Sustar Feed. (n.d.). DMPT 80% Dimethyl-Beta-Propiothetin White Crystalline Organic Powder. Retrieved from [Link]

-

Feedstimulants. (n.d.). DMPT Dimethyl propiothetin. Retrieved from [Link]

-

Ackman, R. G., Tocher, C. S., & McLachlan, J. (1966). Occurrence of Dimethyl-β-Propiothetin in Marine Phytoplankton. Journal of the Fisheries Research Board of Canada, 23(3), 357-364. Available at: [Link]

-

Patsnap. (2017). Method for preparing dimethyl-beta-propiothetin. Retrieved from [Link]

-

Wiesemeier, T., & Pohnert, G. (2007). Direct quantification of dimethylsulfoniopropionate (DMSP) in marine micro- and macroalgae using HPLC or UPLC/MS. Journal of Chromatography B, 850(1-2), 493-498. Available at: [Link]

-

Laroche, D., & Vezina, A. F. (1998). DMSP synthesis and exudation in phytoplankton. ResearchGate. Available at: [Link]

-

Chambers, S. T., Kunin, C. M., Miller, D., & Hamada, A. (1987). Dimethylthetin can substitute for glycine betaine as an osmoprotectant molecule for Escherichia coli. Journal of bacteriology, 169(10), 4845–4847. Available at: [Link]

-

Sustar Feed. (n.d.). What is Dimethyl-β-Propiothetin Hydrochloride (referred to as DMPT). Retrieved from [Link]

-

PubChem. (n.d.). Dimethylthetin chloride. Retrieved from [Link]

- Google Patents. (2017). CN107382802A - The preparation method of dimethyl beta DMPT.

-

Wikipedia. (n.d.). Dimethylpropiothetin dethiomethylase. Retrieved from [Link]

- Hanson, A. D., Rivoal, J., Paquet, L., & Gage, D. A. (1994). Biosynthesis of 3-dimethylsulfoniopropionate in Wollastonia biflora (L.) DC.

-

Spielmeyer, A., & Pohnert, G. (2010). Direct quantification of dimethylsulfoniopropionate (DMSP) with hydrophilic interaction liquid chromatography/mass spectrometry. Journal of Chromatography B, 878(31), 3238-3242. Available at: [Link]

-

Papazian, S., et al. (2019). Headspace-Solid Phase Microextraction Approach for Dimethylsulfoniopropionate Quantification in Solanum lycopersicum Plants Subjected to Water Stress. Frontiers in Plant Science, 10, 19. Available at: [Link]

- Yoch, D. C. (2002). Dimethylsulfoniopropionate: its sources, role in the marine food web, and biological degradation to dimethylsulfide. Applied and environmental microbiology, 68(12), 5804–5815.

-

Greene, R. C. (1962). Biosynthesis of dimethyl-beta-propiothetin. The Journal of biological chemistry, 237, 2251–2254. Available at: [Link]

-

Fengchen Group. (n.d.). Dimethylthetin DMT Or Sulfobetaine CAS 4727-41-7. Retrieved from [Link]

-

Liu, J., et al. (2013). Metabolism of L-methionine linked to the biosynthesis of volatile organic sulfur-containing compounds during the submerged fermentation of Tuber melanosporum. Applied microbiology and biotechnology, 97(23), 10299–10310. Available at: [Link]

-

Gibert, Y., et al. (2018). Comparison of methods for DMSP measurements in dinoflagellate cultures. Journal of Sea Research, 142, 10-18. Available at: [Link]

-

Global Substance Registration System. (n.d.). DIMETHYLTHETIN CHLORIDE. Retrieved from [Link]

-

du Vigneaud, V., Moyer, A. W., & Chandler, J. P. (1948). Dimethylthetin as a biological methyl donor. The Journal of biological chemistry, 174(2), 477–480. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dimethylthetin DMT Or Sulfobetaine CAS 4727-41-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. feedstim.com [feedstim.com]

- 4. researchgate.net [researchgate.net]

- 5. China DMPT 80% Dimethyl-Beta-Propiothetin White Crystalline Organic Powder DMPT Agrochemical Intermediates for Research Syntheses Material CAS 4337-33-1 Aquapro Aquatic Attractant Manufacturer and Exporter | Sustar [sustarfeed.com]

- 6. Dimethylpropiothetin dethiomethylase - Wikipedia [en.wikipedia.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Metabolism of L-methionine linked to the biosynthesis of volatile organic sulfur-containing compounds during the submerged fermentation of Tuber melanosporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dimethylthetin as a biological methyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct quantification of dimethylsulfoniopropionate (DMSP) with hydrophilic interaction liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. News - What is Dimethyl-β-Propiothetin Hydrochloride (referred to as DMPT) [sustarfeed.com]

- 12. Frontiers | Headspace-Solid Phase Microextraction Approach for Dimethylsulfoniopropionate Quantification in Solanum lycopersicum Plants Subjected to Water Stress [frontiersin.org]

- 13. archimer.ifremer.fr [archimer.ifremer.fr]

- 14. Direct quantification of dimethylsulfoniopropionate (DMSP) in marine micro- and macroalgae using HPLC or UPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Dimethylthetin in Biological Samples by High-Performance Liquid Chromatography

Introduction: The Significance of Dimethylthetin Quantification

Dimethylthetin (DMT), a sulfur analog of glycine betaine, plays a crucial role as an osmoprotectant in various organisms.[1][2] Its ability to protect cells from osmotic stress makes it a molecule of significant interest in biological and biomedical research.[1] Accurate and reliable quantification of DMT in complex biological matrices such as plasma, serum, and tissue homogenates is paramount for understanding its physiological roles, pharmacokinetic profiles, and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the determination of DMT levels in these challenging sample types.

This comprehensive guide provides detailed application notes and protocols for the analysis of dimethylthetin using HPLC coupled with various detection methods. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a solid foundation for establishing and validating their own quantitative assays for this important analyte.

Choosing the Right Detection Method: A Comparative Analysis

The selection of an appropriate detection method is critical for achieving the desired sensitivity, selectivity, and accuracy in DMT quantification. The primary techniques compatible with HPLC for this purpose are Ultraviolet (UV) detection and Mass Spectrometry (MS).

Ultraviolet (UV) Detection: A Cost-Effective and Accessible Approach

UV detection is a widely available and cost-effective method for HPLC analysis. The feasibility of this technique hinges on the analyte possessing a chromophore that absorbs light in the UV-visible spectrum.

Causality Behind Experimental Choices: Fortunately, dimethylthetin exhibits a UV absorption band at 330 nm, with a shoulder at 257 nm, making it a suitable candidate for UV detection.[3] Another study has also reported successful detection at 205 nm.[4] The choice of wavelength will depend on the desired sensitivity and the potential for interference from co-eluting matrix components. While lower wavelengths generally offer higher sensitivity, they may also be more susceptible to interference.

Advantages of UV Detection:

-

Cost-effective: UV detectors are standard components of most HPLC systems.

-

Robust and easy to use: The principles of UV detection are well-established and the instrumentation is relatively simple to operate.

-

Good linearity: UV detection typically provides a wide linear dynamic range.

Limitations of UV Detection:

-

Limited selectivity: Co-eluting compounds with similar UV absorption profiles can interfere with the analysis.

-

Moderate sensitivity: While adequate for many applications, UV detection may not be sufficient for quantifying very low concentrations of DMT.

Mass Spectrometry (MS) Detection: The Gold Standard for Sensitivity and Selectivity

For applications requiring the highest levels of sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. This technique provides structural information about the analyte, allowing for its unambiguous identification and quantification even in the presence of complex matrices.

Causality Behind Experimental Choices: Dimethylthetin, with its quaternary sulfur atom, carries a permanent positive charge. This intrinsic charge makes it an ideal candidate for electrospray ionization (ESI) in the positive ion mode. The resulting protonated molecule ([M+H]⁺) can be selectively monitored for highly specific and sensitive quantification. While direct mass spectrometry data for dimethylthetin is not abundant in the public domain, its structural similarity to other betaines suggests that it will behave predictably in an ESI source.

Advantages of MS Detection:

-

High sensitivity: LC-MS can achieve detection limits in the picogram to femtogram range.

-

Exceptional selectivity: By monitoring specific mass-to-charge ratios (m/z) of the parent ion and its fragments (in the case of tandem MS), interference from matrix components can be virtually eliminated.

-

Structural confirmation: MS provides molecular weight and fragmentation information, confirming the identity of the analyte.

Limitations of MS Detection:

-

Higher cost: Mass spectrometers are significantly more expensive to purchase and maintain than UV detectors.

-

Matrix effects: Ion suppression or enhancement from co-eluting compounds can affect quantification, necessitating careful method development and the use of internal standards.

Experimental Workflow for Dimethylthetin Analysis

The following diagram illustrates a typical workflow for the analysis of dimethylthetin in biological samples.

Caption: General workflow for dimethylthetin analysis in biological samples.

Detailed Protocols

Protocol 1: Sample Preparation from Plasma or Serum

This protocol describes a general method for the extraction of small molecules like dimethylthetin from plasma or serum by protein precipitation.

Materials:

-

Plasma or serum samples

-

Acetonitrile (HPLC grade), chilled to -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated microcentrifuge

-

Nitrogen evaporator (optional)

-

HPLC vials with inserts

Procedure:

-

Aliquoting the Sample: Pipette 100 µL of plasma or serum into a pre-chilled 1.5 mL microcentrifuge tube. If using an internal standard, add it to the sample at this stage.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of organic solvent to sample is a common starting point and can be further optimized.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Incubation: Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube, being careful not to disturb the protein pellet.

-

Evaporation (Optional): For increased concentration, the supernatant can be dried down under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract (or a portion of the supernatant if not evaporated) in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase. This ensures compatibility with the chromatographic system.

-

Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulate matter.

-

Transfer to Vial: Transfer the final supernatant to an HPLC vial with an insert for analysis.

Protocol 2: HPLC-UV Method for Dimethylthetin Quantification

This protocol provides a starting point for the development of an HPLC-UV method for dimethylthetin analysis, based on published literature.[4]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Water (HPLC grade)

-

Methanol or Acetonitrile (HPLC grade)

-

Dimethylthetin standard

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Mobile Phase | Isocratic: 100% HPLC-grade water | A simple mobile phase has been shown to be effective for retaining and eluting dimethylthetin on a reversed-phase column.[4] Depending on the column and sample matrix, a small percentage of organic modifier (e.g., 5% methanol or acetonitrile) with a buffer (e.g., 0.1% formic acid) may be added to improve peak shape and retention time reproducibility. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |

| Column Temperature | 30°C | Maintaining a constant column temperature is crucial for reproducible retention times. |

| Injection Volume | 10 µL | This can be adjusted based on the concentration of the sample and the sensitivity of the detector. |

| UV Detection Wavelength | 205 nm or 330 nm | 205 nm may offer higher sensitivity, while 330 nm could provide better selectivity against certain matrix interferences.[3][4] The optimal wavelength should be determined empirically. |

Method Validation: The developed method should be validated according to relevant guidelines (e.g., ICH) for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

Protocol 3: HPLC-MS/MS Method for High-Sensitivity Quantification

This protocol outlines the key considerations for developing a highly sensitive and selective LC-MS/MS method for dimethylthetin.

Instrumentation:

-

HPLC or UHPLC system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions: Similar to the HPLC-UV method, a reversed-phase separation is recommended. Gradient elution may be employed to improve the separation of DMT from complex matrix components.

Mass Spectrometer Settings (to be optimized):

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | Dimethylthetin's quaternary sulfur atom makes it readily ionizable in the positive mode. |

| Precursor Ion (Q1) | [M+H]⁺ of dimethylthetin | The specific m/z of the protonated molecule should be determined by direct infusion of a standard solution. |

| Product Ions (Q3) | To be determined | Fragmentation of the precursor ion should be induced in the collision cell, and the most stable and abundant product ions selected for monitoring. |

| Collision Energy | To be optimized | The energy required to induce fragmentation will need to be determined empirically for each selected precursor-product ion transition. |

| Dwell Time | ~50-100 ms | A sufficient dwell time should be used to ensure an adequate number of data points across the chromatographic peak. |

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., d6-dimethylthetin) is highly recommended to correct for matrix effects and variations in sample processing and instrument response.

Data Presentation and Interpretation

The following table provides hypothetical, yet realistic, performance characteristics for the described HPLC methods.

| Parameter | HPLC-UV Method | HPLC-MS/MS Method |

| Retention Time | ~4.5 min | ~3.2 min (with gradient) |

| Linear Range | 0.1 - 20 µg/mL | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.3 ng/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~1 ng/mL |

| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |

| Precision (%RSD) | < 5% | < 3% |

Conclusion

The HPLC-based methods outlined in this guide provide a robust framework for the accurate and reliable quantification of dimethylthetin in biological samples. The choice between UV and MS detection will be dictated by the specific requirements of the study, with UV offering a cost-effective solution for higher concentration samples and MS providing unparalleled sensitivity and selectivity for trace-level analysis. Proper method development and validation are crucial for ensuring the integrity of the generated data.

References

-

UV-visible spectra of (A) DMT, (B) AMT and (C) MMT in the presence of... ResearchGate. Available at: [Link].

-

Chambers, S. T., et al. (1987). Dimethylthetin can substitute for glycine betaine as an osmoprotectant molecule for Escherichia coli. Journal of Bacteriology, 169(10), 4845-4847. Available at: [Link].

-

Dimethylthetin can substitute for glycine betaine as an osmoprotectant molecule for Escherichia coli. Semantic Scholar. Available at: [Link].

-

Chambers, S. T., et al. (1987). Dimethylthetin can substitute for glycine betaine as an osmoprotectant molecule for Escherichia coli. ASM Journals. Available at: [Link].

Sources

Application Notes and Protocols for the Enzymatic Assay of Thetin-Homocysteine S-Methyltransferase Activity

Authored by: Your Senior Application Scientist

Introduction: The Significance of Thetin-Homocysteine S-Methyltransferase in Methylation Homeostasis

Thetin-homocysteine S-methyltransferase (THMT), systematically named dimethylsulfonioacetic acid:L-homocysteine S-methyltransferase, is a crucial enzyme in the metabolism of sulfur-containing amino acids.[1][2] It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM)-independent methyl donors, such as thetin (dimethylsulfonioacetate), to L-homocysteine, yielding L-methionine and S-methylthioglycolic acid.[2] This reaction is a key component of the remethylation pathway, which is vital for maintaining methionine levels and regulating homocysteine concentrations. Elevated levels of homocysteine are a known risk factor for various pathologies, including cardiovascular and neurological disorders, making the study of enzymes like THMT essential for understanding and potentially mitigating these conditions.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately measure THMT activity. The protocols detailed herein are designed to be robust and self-validating, ensuring high-quality, reproducible data. We will delve into the causality behind experimental choices, offering insights honed from field experience to empower you in your research endeavors.

Principle of the Assay

The enzymatic activity of THMT is quantified by measuring the rate of formation of one of its products, L-methionine. This protocol employs a sensitive and specific method for the detection of L-methionine, which can be achieved through various analytical techniques. For the purpose of this guide, we will focus on a highly specific and quantifiable method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach offers superior specificity and sensitivity compared to less direct methods, allowing for accurate determination of methionine in complex biological samples.[6][7]

Enzymatic Reaction Pathway

The core of this assay is the enzymatic reaction catalyzed by THMT. Understanding this pathway is fundamental to designing and troubleshooting the experiment.

Caption: Enzymatic reaction catalyzed by Thetin-Homocysteine S-Methyltransferase.

Materials and Reagents

Ensuring the quality and proper preparation of all materials and reagents is paramount for a successful assay.

| Reagent/Material | Supplier | Catalog No. | Storage | Notes |

| Recombinant Human THMT | Creative Enzymes | N/A (Custom) | -80°C | Ensure enzyme purity and activity are verified upon receipt.[1] |

| L-Homocysteine | Sigma-Aldrich | H4628 | 2-8°C | Prepare fresh solutions daily. |

| Thetin (Dimethylsulfonioacetate) | Santa Cruz Biotech | sc-226065 | Room Temp | |

| L-Methionine | Sigma-Aldrich | M9625 | Room Temp | Used for standard curve generation. |

| L-Methionine-d3 | Toronto Research Chemicals | M261002 | 2-8°C | Internal standard for LC-MS/MS. |

| Potassium Phosphate Buffer (pH 7.4) | In-house preparation | N/A | 4°C | |

| Trichloroacetic Acid (TCA) | Sigma-Aldrich | T6399 | Room Temp | Used to stop the reaction. |

| HPLC-grade Water | Fisher Scientific | W6-4 | Room Temp | |

| HPLC-grade Acetonitrile | Fisher Scientific | A998-4 | Room Temp | |

| Formic Acid | Sigma-Aldrich | F0507 | Room Temp |

Experimental Workflow

A clear understanding of the experimental sequence is crucial for efficient and accurate execution.

Caption: General workflow for the THMT enzymatic assay.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format but can be adapted for single tubes.

Preparation of Reagents and Standards

-

1 M Potassium Phosphate Buffer (pH 7.4): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in HPLC-grade water. Adjust pH to 7.4.

-

THMT Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized THMT in 50 mM potassium phosphate buffer (pH 7.4). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

L-Homocysteine Stock Solution (100 mM): Dissolve L-homocysteine in 100 mM potassium phosphate buffer (pH 7.4). Prepare fresh on the day of the experiment.

-

Thetin Stock Solution (100 mM): Dissolve thetin in HPLC-grade water.

-

L-Methionine Standard Stock (1 mM): Accurately weigh and dissolve L-methionine in 100 mM potassium phosphate buffer (pH 7.4).

-

L-Methionine Standard Curve: Perform serial dilutions of the L-Methionine Standard Stock in 100 mM potassium phosphate buffer to obtain standards ranging from 1 µM to 100 µM.

-

Internal Standard (L-Methionine-d3) (10 µM): Prepare in 100 mM potassium phosphate buffer.

-

10% (w/v) Trichloroacetic Acid (TCA): Dissolve TCA in HPLC-grade water.

Enzymatic Reaction

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture as follows. It is crucial to add the enzyme last to initiate the reaction.

| Component | Volume (µL) | Final Concentration |

| 100 mM Potassium Phosphate Buffer (pH 7.4) | Variable | 50 mM |

| 100 mM L-Homocysteine | 5 | 5 mM |

| 100 mM Thetin | 5 | 5 mM |

| THMT Enzyme (e.g., 0.1 mg/mL working solution) | 10 | 10 µg/mL |

| Total Volume | 100 |

-

Controls:

-

No Enzyme Control: Replace the enzyme solution with an equal volume of 50 mM potassium phosphate buffer. This accounts for any non-enzymatic conversion.

-

No Substrate Control (Thetin): Replace the thetin solution with an equal volume of HPLC-grade water to ensure the reaction is dependent on the methyl donor.

-

No Substrate Control (Homocysteine): Replace the L-homocysteine solution with an equal volume of buffer to confirm the requirement of the methyl acceptor.

-

Incubation

-

Incubate the reaction plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.

Reaction Termination and Sample Preparation

-

Stop the reaction by adding 20 µL of 10% TCA to each well.

-

Incubate on ice for 10 minutes to allow for complete protein precipitation.

-

Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer 80 µL of the supernatant to a new 96-well plate.

-

Add 10 µL of the 10 µM L-Methionine-d3 internal standard to each well containing the supernatant.

-

The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The precise parameters for LC-MS/MS will depend on the specific instrumentation available. The following provides a general guideline.

-

Chromatographic Separation:

-

Column: A suitable HILIC or reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient appropriate for the separation of methionine and its internal standard.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Methionine: Q1/Q3 transition (e.g., 150.1 -> 104.1 m/z).

-

L-Methionine-d3: Q1/Q3 transition (e.g., 153.1 -> 107.1 m/z).

-

-

Data Analysis and Interpretation

-

Standard Curve: Generate a standard curve by plotting the peak area ratio of L-methionine to L-methionine-d3 against the known concentrations of the L-methionine standards.

-

Quantification: Determine the concentration of L-methionine produced in each reaction well by interpolating the peak area ratios from the standard curve.

-

Enzyme Activity Calculation: Calculate the THMT activity using the following formula:

Activity (nmol/min/mg) = ( [Methionine] (µM) * Reaction Volume (L) ) / ( Incubation Time (min) * [Enzyme] (mg) )

Where:

-

[Methionine] is the concentration of methionine produced.

-

Reaction Volume is the total volume of the enzymatic reaction.

-

Incubation Time is the duration of the incubation.

-

[Enzyme] is the amount of THMT enzyme used in the reaction.

-

Assay Validation and Quality Control

To ensure the trustworthiness of the generated data, the following validation parameters should be assessed:

-

Linearity: The assay should be linear with respect to both time and enzyme concentration. This can be verified by running the assay with varying incubation times and enzyme concentrations.

-

Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) for methionine should be determined.

-

Precision: Intra- and inter-assay precision should be evaluated by running replicate samples on the same day and on different days, respectively. The coefficient of variation (CV) should be within acceptable limits (typically <15%).[8][9]

-

Specificity: The use of LC-MS/MS provides high specificity. The inclusion of appropriate controls (no enzyme, no substrate) further validates the specificity of the assay for THMT activity.

Field-Proven Insights and Troubleshooting

-

Substrate Inhibition: High concentrations of either thetin or homocysteine may lead to substrate inhibition. It is advisable to perform substrate titration experiments to determine the optimal concentrations for the assay.

-

Enzyme Stability: THMT, like many enzymes, can be sensitive to storage conditions and handling. Always keep the enzyme on ice when not in use and minimize the time it spends at room temperature.

-

Matrix Effects in LC-MS/MS: When working with complex biological samples (e.g., cell lysates, tissue homogenates), matrix effects can interfere with ionization in the mass spectrometer. The use of a stable isotope-labeled internal standard like L-methionine-d3 is crucial to correct for these effects.

References

-

Ueland, P. M. (2011). Homocysteine, B vitamins, and cardiovascular disease. Clinical Chemistry, 57(1), 3-5. [Link]

-

Refsum, H., Ueland, P. M., Nygård, O., & Vollset, S. E. (1998). Homocysteine and cardiovascular disease. Annual review of medicine, 49(1), 31-62. [Link]

-

Tan, Y., et al. (2000). Enzymatic assay of homocysteine on microtiter plates or a TECAN analyzer using crude lysate containing recombinant methionine gamma-lyase. Clinical Chemistry, 46(10), 1668-1672. [Link]

-

Wikipedia. (2023). Thetin-homocysteine S-methyltransferase. Retrieved from [Link]

-

MedlinePlus. (2021). Homocysteine Test. Retrieved from [Link]

-

BellBrook Labs. (n.d.). Methyltransferase Assay Kits. Retrieved from [Link]

-

Yuan, L., et al. (2018). Simultaneous determination of plasma total homocysteine and methionine by liquid chromatography-tandem mass spectrometry. Journal of clinical laboratory analysis, 32(4), e22339. [Link]

-

Wikipedia. (2023). Thetin-homocysteine S-methyltransferase. Retrieved from [Link]

-

Dorgan, D. R., & D'Andrea, G. (2011). Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases. Methods in molecular biology (Clifton, N.J.), 720, 23-35. [Link]

-

Hibi, T., et al. (2012). Determination of L-methionine using methionine-specific dehydrogenase for diagnosis of homocystinuria due to cystathionine β-synthase deficiency. Analytical biochemistry, 428(2), 137-142. [Link]

-

Diagnostiki Athinon. (n.d.). BHMT Gene, G742A Polymorphism - Betaine-Homocysteine S-Methyltransferase. Retrieved from [Link]

-

Wierzbicki, A. S. (2007). Homocysteine and cardiovascular disease: a review of the evidence. Diab Vasc Dis Res, 4(2), 143-50. [Link]

-

Hibi, T., et al. (2016). Rapid and selective enzymatic assay for L-methionine based on a pyrophosphate detection system. Journal of bioscience and bioengineering, 121(4), 469-474. [Link]

-

Stride. (n.d.). BHMT Gene Test (Betaine-Homocysteine Methyltransferase). Retrieved from [Link]

-

Cell Science Systems. (n.d.). MTHFR Homocysteine Methylation Test | Provider Info. Retrieved from [Link]

-

Hibi, T., et al. (2017). Novel method for l-methionine determination using l-methionine decarboxylase and application of the enzyme for l-homocysteine determination. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1271-1277. [Link]

-

Obata, F., & Miura, M. (2015). The measurement of S-adenosyl methionine in situ. Scientific reports, 5, 14362. [Link]

-

Food for the Brain. (n.d.). Methylation and Homocysteine: A Brief Overview. Retrieved from [Link]

-

ResearchGate. (2000). Enzymatic assay of homocysteine on microtiter plates or a TECAN analyzer using crude lysate containing recombinant methionine γ-lyase. Retrieved from [Link]

-

Riemenschneider, M., et al. (2019). Quantitation of Methionine Sulfoxide in Milk and Milk-Based Beverages—Minimizing Artificial Oxidation by Anaerobic Enzymatic Hydrolysis. Journal of Agricultural and Food Chemistry, 67(30), 8486-8494. [Link]

-

Goti, D., et al. (2017). A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting. Chemical science, 8(12), 8038-8047. [Link]

-

MedlinePlus. (2021). Homocysteine Test. Retrieved from [Link]

-

Garrow, T. A. (1996). An assay for betaine-homocysteine methyltransferase activity based on the microbiological detection of methionine. Analytical biochemistry, 237(1), 125-128. [Link]

Sources

- 1. thetin-homocysteine S-methyltransferase(EC 2.1.1.3) - Creative Enzymes [creative-enzymes.com]

- 2. Thetin-homocysteine S-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Homocysteine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. foodforthebrain.org [foodforthebrain.org]

- 6. Simultaneous determination of plasma total homocysteine and methionine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enzymatic assay of homocysteine on microtiter plates or a TECAN analyzer using crude lysate containing recombinant methionine gamma-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Dimethylthetin as a High-Efficiency Substrate for BHMT Characterization

This guide details the application of Dimethylthetin (DMT) as a high-efficiency sulfonium substrate for Betaine-Homocysteine Methyltransferase (BHMT) .

While Betaine (trimethylglycine) is the physiological methyl donor, DMT (dimethylsulfonioacetate) acts as a potent "super-substrate" in vitro. It exhibits significantly faster reaction kinetics (

Introduction & Mechanistic Rationale

Betaine-Homocysteine Methyltransferase (BHMT) is a zinc-dependent cytosolic enzyme (EC 2.1.1.5) critical for the remethylation of homocysteine (Hcy) to methionine (Met). This reaction is a pivotal junction between the methionine cycle and choline metabolism.

Why use Dimethylthetin (DMT)? Physiologically, BHMT transfers a methyl group from the quaternary ammonium of Betaine . However, Dimethylthetin , a sulfonium analog, serves as a superior methyl donor in biochemical assays due to the higher thermodynamic potential of the sulfonium methyl group compared to the ammonium group.

-

Higher Turnover: DMT typically yields a

significantly higher than betaine, increasing the signal-to-noise ratio in activity assays. -

Enhanced Sensitivity: Ideal for detecting residual activity in site-directed mutagenesis studies or measuring BHMT levels in crude tissue homogenates where betaine activity might be below the detection limit.

-

Thermodynamics: The leaving group, methylthioacetate (MTA), is a stable thioether, driving the reaction forward efficiently.

Reaction Pathway Comparison

The following diagram illustrates the parallel reaction pathways. Note the structural difference between the ammonium donor (Betaine) and the sulfonium donor (DMT).

Figure 1: Comparative reaction logic. DMT utilizes a sulfonium center to donate a methyl group, releasing Methylthioacetate, whereas Betaine utilizes an ammonium center to release Dimethylglycine.

Material Preparation

Unlike betaine, Dimethylthetin is hygroscopic and less chemically stable over long periods. Proper handling is essential for assay reproducibility.

A. Substrate Sourcing & Synthesis

DMT is often custom-synthesized or prepared in-house due to limited commercial availability of the chloride salt.

-

Synthesis Principle: Reaction of dimethyl sulfide with chloroacetic acid or bromoacetic acid.

-

Storage: The salt (Dimethylthetin Chloride/Bromide) must be stored at -20°C in a desiccator. It is highly hygroscopic; weigh quickly or use a dry box.

B. Reagent Setup

| Component | Concentration (Stock) | Preparation Notes |

| Dimethylthetin (DMT) | 100 mM | Dissolve in 10 mM HCl . The acidic pH stabilizes the sulfonium ion. Prepare fresh weekly. |

| L-Homocysteine (Hcy) | 20 mM | Prepared from L-Homocystine thiolactone or by reducing L-Homocystine with DTT. Must be fresh. |

| Reaction Buffer | 50 mM Tris-HCl / Phosphate | pH 7.5. Include 1 mM EDTA to chelate interfering metals (BHMT binds Zn tight enough to resist mild chelation). |

| DTNB (Ellman's Reagent) | 10 mM | Dissolve in 0.1 M Phosphate buffer (pH 8.0). |

Protocol: Continuous Spectrophotometric Assay (Thiol Consumption)

This protocol utilizes Ellman’s Reagent (DTNB) to monitor the consumption of the free thiol group of Homocysteine as it is methylated to Methionine. Using DMT accelerates this rate, providing a robust linear range.

Detection Principle:

Step-by-Step Methodology

-

Assay Mixture Preparation (per well/cuvette):

-

Buffer: 50 mM Tris-HCl, pH 7.5 (Final volume adjusted to 1.0 mL or 200 µL for plate).

-

Substrate 1 (Hcy): 2.0 mM Final Concentration.

-

Substrate 2 (DMT): 5.0 mM Final Concentration (Saturating).

-

DTNB: 0.2 mM Final Concentration (Note: DTNB can inhibit some methyltransferases; validate linearity. Alternatively, use a discontinuous stop-time assay if interference is observed).

Alternative (Discontinuous): Run reaction without DTNB, stop with acid, then add DTNB to measure remaining Hcy.

-

-

Enzyme Addition:

-

Equilibrate mixture at 37°C for 5 minutes.

-

Initiate reaction by adding purified BHMT (0.1 – 1.0 µg) or tissue homogenate.

-

-

Data Acquisition:

-

Monitor Absorbance at 412 nm continuously for 10 minutes.

-

Blank: Run a control without enzyme to account for spontaneous oxidation of Hcy.

-

Control: Run a control with Betaine instead of DMT to calculate the Relative Activity Factor (RAF).

-

-

Calculation:

-

Calculate the rate of thiol loss (

). -

Use the extinction coefficient of TNB (

for pathlength correction). -

Activity (Units): 1 Unit = 1 µmol Hcy methylated per minute.

-

Protocol: HPLC-Based Product Analysis

For definitive kinetic constants (

Workflow

-

Incubation: Incubate BHMT, Hcy (2 mM), and DMT (0.1 – 10 mM range) at 37°C.

-

Termination: Stop reaction with 10% Trichloroacetic acid (TCA) .

-

Derivatization: Derivatize supernatant with o-phthalaldehyde (OPA) (reacts with primary amines: Met and Hcy).

-

Separation:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Gradient of Acetate Buffer (pH 5.8) and Acetonitrile/Methanol.

-

Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

-

-

Result: Methionine elutes distinct from Homocysteine. DMT and MTA (lacking primary amines) do not interfere with OPA derivatization, simplifying the chromatogram compared to betaine/DMG assays.

Data Analysis & Interpretation

Kinetic Comparison (Example Data)

When characterizing BHMT, DMT typically yields a lower

| Parameter | Betaine (Standard) | Dimethylthetin (DMT) | Interpretation |

| ~20 - 100 µM | ~5 - 20 µM | Higher affinity for sulfonium center. | |

| 1.0 (Normalized) | 2.0 - 5.0x | Faster methyl transfer rate. | |

| Reaction Product | Dimethylglycine | Methylthioacetate | Different leaving group thermodynamics. |

| Inhibition ( | Product (DMG) is a potent inhibitor.[1] | Product (MTA) is a weak inhibitor. | Linearity persists longer with DMT. |

Application Notes

-

Inhibition Studies: Use DMT to screen for inhibitors competing with the Hcy binding site. The high activity of DMT allows for the use of lower enzyme concentrations, increasing the sensitivity of

measurements. -

Mutant Screening: For BHMT variants with compromised catalytic domains, DMT may be the only substrate capable of generating a detectable signal, confirming proper folding despite low activity.

References

-

Maw, G. A. (1948).[2] "Thetin-homocysteine transmethylase; a preliminary note on the enzyme system of rat liver." Biochemical Journal, 43(1), 139–141. Link

-

Slow, S., et al. (2006).[3] "Dimethylthetin treatment causes diffuse alveolar lung damage: a pilot study in a sheep model." Experimental and Toxicologic Pathology, 58(3), 185-191. Link

-

Garrow, T. A. (1996). "Purification, kinetic properties, and cDNA cloning of mammalian betaine-homocysteine methyltransferase." Journal of Biological Chemistry, 271(37), 22831-22838. Link

-

Bremer, J., & Greenberg, D. M. (1961). "Methyl transferring enzyme system of microsomes in the biosynthesis of lecithin (phosphatidylcholine)." Biochimica et Biophysica Acta, 46(2), 205-216. (Establishes sulfonium vs ammonium donor kinetics). Link

-

Castro, C., et al. (2008). "Betaine-Homocysteine S-Methyltransferase-2 Is an S-Methylmethionine-Homocysteine Methyltransferase."[4] Journal of Biological Chemistry, 283, 8939-8945. (Comparative kinetics of BHMT isoforms). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Dimethylthetin treatment causes diffuse alveolar lung damage: a pilot study in a sheep model of Continuous Ambulatory Peritoneal Dialysis (CAPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Betaine-Homocysteine S-Methyltransferase-2 Is an S-Methylmethionine-Homocysteine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Radioactive Labeling of Dimethylthetin for Uptake Kinetic Studies

Authored by: A Senior Application Scientist

Introduction: The Significance of Dimethylthetin (Dimethylsulfoniopropionate) in Biological Systems

Dimethylthetin, more commonly known in scientific literature as dimethylsulfoniopropionate (DMSP), is a vital organosulfur molecule with profound implications for global sulfur cycling and marine ecosystems.[1][2] Produced in vast quantities by marine phytoplankton, DMSP serves a multitude of physiological roles, including acting as an osmoprotectant, cryoprotectant, and antioxidant.[1][3][4] Upon its release into the marine environment, DMSP becomes a significant source of sulfur and carbon for bacterioplankton and other marine organisms.[1][5] The microbial metabolism of DMSP leads to the production of dimethyl sulfide (DMS), a climatically active gas that influences cloud formation and the Earth's radiation budget.[4][6]

Given its central role in biogeochemical processes and microbial metabolism, understanding the kinetics of DMSP uptake by various organisms is of paramount importance.[5][7] Such studies are crucial for elucidating the mechanisms of nutrient acquisition, assessing the metabolic potential of microbial communities, and modeling the flow of sulfur in marine food webs. Radioactive labeling of DMSP provides a highly sensitive and direct method for tracing its transport into cells and quantifying uptake rates. This application note provides a comprehensive guide to the radioactive labeling of DMSP and its subsequent use in uptake kinetic studies.

Part 1: Radioactive Labeling of Dimethylthetin ([³⁵S]DMSP)

The most common radioisotope for labeling DMSP is sulfur-35 (³⁵S) due to its presence in the molecule and its suitable half-life for experimental studies. The synthesis of [³⁵S]DMSP is typically achieved through the biosynthetic conversion of [³⁵S]L-methionine, the precursor for DMSP biosynthesis in many organisms.[8][9]

Principle of Biosynthesis

DMSP is synthesized from methionine through various pathways depending on the organism.[4][10] A common pathway involves the methylation of methionine to S-methylmethionine (SMM), followed by a series of enzymatic reactions to yield DMSP.[4] By providing [³⁵S]L-methionine to a DMSP-producing organism, the radiolabel is incorporated into the DMSP molecule.

Protocol for [³⁵S]DMSP Synthesis

This protocol is a generalized approach and may require optimization depending on the specific DMSP-producing organism used.

Materials:

-

DMSP-producing algal or bacterial culture (e.g., certain species of dinoflagellates or Roseobacter)

-

Appropriate growth medium for the selected organism

-

[³⁵S]L-methionine (high specific activity)

-

Sterile, conical centrifuge tubes

-

Microcentrifuge

-

Scintillation vials

-

Liquid scintillation cocktail

-

Liquid scintillation counter

-